molecular formula C12H14N4OS B14902091 1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea

1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea

Cat. No.: B14902091
M. Wt: 262.33 g/mol
InChI Key: KCIZFOBSHVMQAE-UHFFFAOYSA-N
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Description

1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyano group is then introduced via a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents .

The final step involves the formation of the urea derivative. This is typically done by reacting the cyano-substituted thieno[2,3-c]pyridine with cyclopropyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative .

Scientific Research Applications

1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group and the thieno[2,3-c]pyridine core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea is unique due to its combination of a cyano group, a thieno[2,3-c]pyridine core, and a cyclopropylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

1-(3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea

InChI

InChI=1S/C12H14N4OS/c13-5-9-8-3-4-14-6-10(8)18-11(9)16-12(17)15-7-1-2-7/h7,14H,1-4,6H2,(H2,15,16,17)

InChI Key

KCIZFOBSHVMQAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(C3=C(S2)CNCC3)C#N

Origin of Product

United States

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